molecular formula C9H7F3N2O B6171970 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol CAS No. 1780567-92-1

1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol

Cat. No.: B6171970
CAS No.: 1780567-92-1
M. Wt: 216.2
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Description

1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to an indazole ring The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a mixture of methanol and water under reflux conditions for about three hours. The resulting product is then subjected to distillation to obtain the desired compound .

Industrial Production Methods

In industrial settings, the preparation of this compound can be scaled up by optimizing the reaction conditions and using continuous flow techniques. This approach allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound .

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can modulate various biological processes, such as cell signaling, gene expression, and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol is unique due to its specific indazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

1780567-92-1

Molecular Formula

C9H7F3N2O

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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